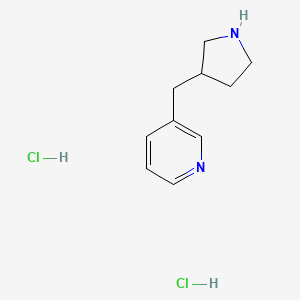
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
Overview
Description
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, also known as 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and neuropharmacological effects, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyridine ring fused with a pyrrolidine moiety , which contributes to its diverse biological interactions. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Chemical Formula and Molecular Weight
- Chemical Formula : CHClN
- Molecular Weight : Approximately 221.13 g/mol
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogenic bacteria and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Candida albicans | Not yet evaluated |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
2. Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated cytotoxic activity against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical cancer) | 20 - 30 |
| CaCo-2 (Colon adenocarcinoma) | 15 - 25 |
| 3T3-L1 (Mouse embryo) | >50 |
These results indicate that structural modifications of pyridine derivatives can enhance their anticancer efficacy .
3. Neuropharmacological Effects
Preliminary studies have suggested that compounds similar to this compound may exhibit neuroprotective properties. They interact with neurotransmitter systems, potentially providing therapeutic effects for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of pyridine derivatives. Modifications at specific positions on the pyridine ring or the pyrrolidine moiety can significantly influence the compound's efficacy and selectivity.
Key Findings:
- Substituents at the 4-position of pyridine enhance insulin sensitivity and other metabolic activities.
- The presence of halogen groups has been linked to increased antibacterial activity .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound, against common bacterial strains. The results indicated a strong correlation between structural features and antimicrobial potency.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted using various cancer cell lines to assess the cytotoxic effects of the compound. The results showed promising activity against HeLa cells, suggesting potential for further development as an anticancer agent.
Properties
IUPAC Name |
3-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;;/h1-2,4,7,10,12H,3,5-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZIKOAKEBMLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















